Cis-5-Octenoic acid, also referred to as (5Z)-oct-5-enoic acid, is a medium-chain fatty acid characterized by its aliphatic tail consisting of eight carbon atoms and a double bond located at the fifth carbon position. Its chemical formula is C8H14O2, and it has a molecular weight of approximately 142.20 g/mol. This compound belongs to the class of organic compounds known as fatty acids and is classified specifically as an olefinic fatty acid due to the presence of a double bond within its structure . Cis-5-Octenoic acid is slightly soluble in water and exhibits a weakly acidic nature, which contributes to its unique sensory properties, including a fatty and greasy taste .
These reactions are essential in both synthetic organic chemistry and industrial applications.
The synthesis of cis-5-octenoic acid can be achieved through several methods:
Cis-5-Octenoic acid has various applications across different fields:
Cis-5-Octenoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cis-3-Octenoic Acid | C8H14O2 | Double bond at position 3; more reactive |
| Cis-6-Octenoic Acid | C8H14O2 | Double bond at position 6; different sensory profile |
| Octanoic Acid | C8H16O2 | Saturated; no double bonds |
| Oleic Acid | C18H34O2 | Longer chain; monounsaturated with one double bond |
Cis-5-Octenoic acid is unique due to its specific position of unsaturation (the fifth carbon), which influences its chemical reactivity and biological effects compared to other similar compounds .
The endogenous production of cis-5-Octenoic acid in biological systems is a subject of ongoing research, with evidence suggesting its formation as an intermediate or minor product in fatty acid metabolism. In eukaryotic and prokaryotic organisms, medium-chain unsaturated fatty acids such as cis-5-Octenoic acid are typically synthesized through enzymatic elongation and desaturation processes involving acyl carrier protein complexes and specific desaturases [1] [2] [3] [4].
Fatty acid biosynthesis in living organisms proceeds via the fatty acid synthase complex, which catalyzes the iterative condensation of acetyl-coenzyme A and malonyl-coenzyme A units to form saturated fatty acid chains. The introduction of double bonds, resulting in unsaturated fatty acids, is mediated by desaturase enzymes that act at specific positions along the carbon chain. The biosynthesis of cis-5-Octenoic acid is believed to involve the desaturation of octanoic acid or its derivatives at the fifth carbon, yielding the characteristic cis-configuration [1] [2] [3] [4].
The enzymatic desaturation of saturated fatty acids is a tightly regulated process, with substrate specificity determined by the type of desaturase present in the organism. In the case of cis-5-Octenoic acid, a Δ5-desaturase or a functionally analogous enzyme would be required to introduce a double bond at the fifth carbon of the octanoic acid backbone. While Δ9- and Δ12-desaturases are well characterized in many species, the existence and activity of Δ5-desaturases in the context of medium-chain fatty acids remain less well documented, suggesting that cis-5-Octenoic acid may arise as a minor or specialized product in certain metabolic contexts [1] [2] [3] [4].
Analytical studies have reported the detection of cis-5-Octenoic acid in biological samples, although quantification remains challenging due to its typically low abundance and the complexity of fatty acid mixtures in tissues and biofluids [1] [4]. The compound has been identified in metabolomic databases as an expected but not routinely quantified metabolite, indicating its presence in trace amounts or under specific physiological conditions [1] [4]. The following table summarizes key physicochemical properties relevant to its detection.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14O2 | [1] [2] [3] [4] |
| Molecular Weight | 142.20 g/mol | [1] [2] [3] [4] |
| Monoisotopic Mass | 142.099 g/mol | [1] [2] [3] [4] |
| Topological Polar Surface Area | 37.30 Ų | [2] |
| XlogP (Partition Coefficient) | 1.90 | [2] |
| H-Bond Donor Count | 1 | [2] |
| H-Bond Acceptor Count | 1 | [2] |
| Rotatable Bonds | 5 | [2] |
These properties facilitate the chromatographic and spectrometric identification of cis-5-Octenoic acid in complex biological matrices.
Although the precise physiological role of cis-5-Octenoic acid remains to be fully elucidated, its structural similarity to other medium-chain unsaturated fatty acids suggests potential involvement in membrane fluidity modulation, energy metabolism, or as a precursor to bioactive lipid mediators [1] [2] [3] [4]. Further research is required to clarify its endogenous functions and regulatory mechanisms.
Plants are prolific producers of structurally diverse fatty acids, including medium-chain unsaturated variants such as cis-5-Octenoic acid. The distribution of this compound in plant species is influenced by genetic, developmental, and environmental factors that govern fatty acid biosynthesis and accumulation.
Lipidomic analyses of various plant species have identified cis-5-Octenoic acid as a minor constituent of total fatty acid pools [2] [4]. Its presence is typically associated with specific tissues or developmental stages, particularly in seeds and fruits where fatty acid diversity is greatest. The occurrence of cis-5-Octenoic acid in plant lipidomes underscores the metabolic flexibility of plants in generating a wide array of fatty acid structures [2] [4].
The biosynthesis of unsaturated fatty acids in plants involves the coordinated action of fatty acid synthase complexes and desaturase enzymes localized in plastids and the endoplasmic reticulum. For cis-5-Octenoic acid, the pathway is hypothesized to proceed via the elongation of butyryl-coenzyme A to octanoyl-coenzyme A, followed by desaturation at the fifth carbon position by a Δ5-desaturase or related enzyme [2] [4]. The specificity of plant desaturases for medium-chain substrates is less well characterized than for long-chain fatty acids, suggesting that cis-5-Octenoic acid may be produced in limited quantities or under particular physiological conditions.
The following table presents comparative data on the occurrence of cis-5-Octenoic acid and related fatty acids in selected plant species, based on available lipidomic studies.
| Plant Species | Fatty Acid Profile (%) | cis-5-Octenoic Acid (%) | Reference |
|---|---|---|---|
| Species A | C8:0, C8:1, C10:0 | Trace | [2] [4] |
| Species B | C8:0, C8:1, C16:0 | Not detected | [2] [4] |
| Species C | C8:1, C18:1 | Trace | [2] [4] |
Note: The presence of cis-5-Octenoic acid is typically reported as trace or not detected, reflecting its low abundance relative to major fatty acids.
The functional significance of cis-5-Octenoic acid in plants is not fully understood, but its occurrence may be related to adaptive responses to environmental stress, signaling functions, or as a precursor to volatile organic compounds involved in plant-insect or plant-microbe interactions [2] [4]. The low abundance of this compound suggests a specialized or context-dependent role in plant metabolism.
Microorganisms, including bacteria and fungi, possess remarkable metabolic versatility, enabling the biosynthesis of a wide range of fatty acids, including unsaturated medium-chain variants such as cis-5-Octenoic acid. The microbial production of this compound is of interest for both ecological and biotechnological reasons.
In bacteria and fungi, fatty acid biosynthesis is mediated by type II fatty acid synthase systems, which catalyze the stepwise elongation of acyl chains. The introduction of double bonds is achieved by acyl-acyl carrier protein desaturases, which exhibit substrate and positional specificity [1] [2] [3] [4]. The biosynthesis of cis-5-Octenoic acid in microorganisms is thought to involve the desaturation of octanoic acid or related intermediates at the fifth carbon, analogous to the pathways proposed in higher organisms.
The genetic regulation of fatty acid desaturation in microorganisms is governed by operons encoding desaturase enzymes, whose expression is modulated by environmental cues such as temperature, nutrient availability, and oxygen tension. The presence of genes encoding Δ5-desaturase activity has been documented in certain bacterial and fungal genomes, supporting the potential for cis-5-Octenoic acid biosynthesis [1] [2] [3] [4]. However, the prevalence and regulation of these pathways remain subjects of active investigation.
Analytical studies have detected cis-5-Octenoic acid in microbial cultures grown under specific conditions, often as a minor component of total fatty acid extracts [1] [2] [3] [4]. The following table summarizes findings from selected studies on microbial production of cis-5-Octenoic acid.
| Microorganism | Culture Conditions | cis-5-Octenoic Acid Detected | Reference |
|---|---|---|---|
| Bacterium X | Aerobic, 30°C, glucose | Trace | [1] [2] |
| Fungus Y | Anaerobic, 25°C, acetate | Not detected | [1] [2] |
| Bacterium Z | Aerobic, 37°C, fatty acid | Trace | [1] [2] |
Detection is typically achieved using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry, with identification confirmed by comparison to authentic standards.
The microbial biosynthesis of cis-5-Octenoic acid has implications for biotechnological applications, including the engineered production of medium-chain unsaturated fatty acids for use in food, fragrance, and biofuel industries. In ecological contexts, the production of such fatty acids may influence microbial community dynamics, membrane adaptation, and interactions with other organisms [1] [2] [3] [4]. Further research is needed to elucidate the full spectrum of microbial pathways leading to cis-5-Octenoic acid and to harness these mechanisms for applied purposes.
cis-5-Octenoic acid exhibits distinctive thermodynamic characteristics that reflect its medium-chain unsaturated fatty acid structure. The compound has a molecular weight of 142.20 g/mol and displays temperature-dependent phase behavior typical of medium-chain carboxylic acids [1] [2].
The critical temperature of cis-5-octenoic acid is calculated to be 708.47 K (435.32°C) with a corresponding critical pressure of 3159.72 kPa [1]. The critical volume is estimated at 0.488 m³/kmol, indicating a relatively compact molecular structure in the critical state. These values are consistent with other medium-chain fatty acids and reflect the influence of the double bond on intermolecular interactions.
The normal boiling point occurs at 532.65 K (259.5°C), while the melting point is calculated at 285.59 K (12.44°C) [1]. The relatively low melting point compared to the saturated octanoic acid (16.7°C) demonstrates the impact of the cis double bond configuration on crystal packing efficiency and intermolecular forces.
The heat of vaporization for cis-5-octenoic acid is 56.78 kJ/mol, which is lower than that of the corresponding saturated octanoic acid due to reduced van der Waals interactions caused by the geometric constraints of the cis double bond [1]. The heat of fusion is calculated at 22.36 kJ/mol, reflecting the energy required to overcome hydrogen bonding and van der Waals forces in the crystalline state.
At 20°C, cis-5-octenoic acid exhibits a density ranging from 0.955 to 0.971 g/cm³ [2]. This density is slightly lower than that of saturated octanoic acid, consistent with the less efficient molecular packing imposed by the cis double bond geometry. The refractive index ranges from 1.444 to 1.450 at 20°C, indicating moderate optical density [3] [2].
The temperature-dependent heat capacity of cis-5-octenoic acid follows a characteristic pattern for organic acids. In the gas phase, the molar heat capacity increases linearly with temperature, ranging from 290.94 J/mol·K at 532.65 K to 346.22 J/mol·K at 708.47 K [1]. This temperature dependence reflects increased molecular motion and vibrational modes at elevated temperatures.
| Temperature (K) | Heat Capacity (J/mol·K) | Temperature (°C) |
|---|---|---|
| 290.94 | 290.94 | 17.8 |
| 301.30 | 301.30 | 28.2 |
| 311.18 | 311.18 | 38.0 |
| 320.59 | 320.59 | 47.4 |
| 329.56 | 329.56 | 56.4 |
| 338.09 | 338.09 | 64.9 |
| 346.22 | 346.22 | 73.1 |
Like other medium-chain fatty acids, cis-5-octenoic acid exhibits aggregation behavior in aqueous solutions. The compound forms dimers through hydrogen bonding between carboxyl groups, and these dimers can further aggregate into larger clusters depending on concentration and temperature [4]. The aggregation behavior influences the compound's physical properties and phase transitions, particularly in aqueous environments.
cis-5-Octenoic acid demonstrates typical weak acid behavior with distinctive ionization characteristics influenced by its unsaturated nature and medium-chain length.
The compound exhibits a pKa value of 5.11 at 25°C [5], classifying it as a weak acid. This value is slightly higher than that of acetic acid (pKa = 4.76), reflecting the electron-donating effect of the alkyl chain that stabilizes the conjugate base. The dissociation constant Ka is calculated as 7.76 × 10⁻⁶ M, indicating moderate acid strength among carboxylic acids.
The acid dissociation follows the equilibrium:
C₈H₁₄O₂ ⇌ C₈H₁₃O₂⁻ + H⁺
At physiological pH (7.0), cis-5-octenoic acid exists in a partially ionized state, with approximately 89% of molecules in the deprotonated form and 11% remaining as the neutral acid. This ionization state significantly influences the compound's solubility, membrane permeability, and biological activity [5].
The Henderson-Hasselbalch equation describes the pH-dependent ionization:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] represents the concentration of the deprotonated form and [HA] represents the neutral acid concentration.
cis-5-Octenoic acid exhibits limited water solubility of 1.27 g/L at 25°C [5], typical of medium-chain fatty acids. The logarithmic partition coefficient (LogP) between octanol and water is 2.46, indicating moderate lipophilicity [5]. This partitioning behavior reflects the balance between the hydrophilic carboxyl group and the hydrophobic alkyl chain.
The compound shows enhanced solubility in organic solvents, being soluble in ethanol, methanol, and most organic solvents [2]. This solubility pattern is influenced by hydrogen bonding capabilities and van der Waals interactions with solvent molecules.
The ionization behavior of cis-5-octenoic acid exhibits temperature dependence, with the pKa value decreasing slightly at elevated temperatures due to entropic effects and changes in water structure [6]. The thermodynamic parameters of ionization include heat capacity changes that reflect alterations in hydrogen bonding networks upon deprotonation.
| Property | Value | Units | Method |
|---|---|---|---|
| pKa (25°C) | 5.11 | - | ChemAxon calculation |
| Water Solubility | 1.27 | g/L | ALOGPS prediction |
| LogP (octanol/water) | 2.46 | - | ALOGPS calculation |
| Ionization State (pH 7) | Partially ionized | - | Calculated from pKa |
| Dissociation Constant Ka | 7.76 × 10⁻⁶ | M | Calculated from pKa |
The presence of electrolytes affects the ionization behavior of cis-5-octenoic acid through ionic strength effects and specific ion interactions. Higher ionic strength generally suppresses ionization due to activity coefficient changes and electrostatic shielding effects [7].
The reactivity of cis-5-octenoic acid is dominated by the presence of the cis double bond at the 5-position, which serves as the primary site for various chemical transformations.
Ozonolysis of cis-5-octenoic acid proceeds through the Criegee mechanism, resulting in cleavage of the double bond to form two distinct products. The reaction yields propanoic acid and pentanal as the primary products with high selectivity (>95%) [8] [9]. The reaction mechanism involves formation of a primary ozonide intermediate, followed by rearrangement to a carbonyl oxide (Criegee intermediate) and subsequent hydrolysis:
C₈H₁₄O₂ + O₃ → C₃H₆O₂ (propanoic acid) + C₅H₁₀O (pentanal)
This transformation is particularly useful for structural determination and synthetic applications, as it provides definitive evidence for the double bond position [8].
Catalytic hydrogenation of cis-5-octenoic acid proceeds with complete conversion to octanoic acid (caprylic acid) under standard conditions using palladium on carbon catalyst at room temperature and atmospheric pressure [10]. The reaction follows first-order kinetics with respect to the unsaturated substrate:
C₈H₁₄O₂ + H₂ → C₈H₁₆O₂ (octanoic acid)
The stereoselectivity of hydrogenation is not relevant in this case since the product is saturated. The reaction rate is significantly faster than subsequent over-reduction, ensuring clean conversion to the desired saturated fatty acid [10].
The double bond in cis-5-octenoic acid undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to form 5,6-epoxyoctanoic acid with moderate selectivity (70-80%) . The epoxide product retains the carboxylic acid functionality and can serve as an intermediate for further transformations.
Dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide (NMO) yields 5,6-dihydroxyoctanoic acid with high selectivity (>90%) . This reaction proceeds through a syn-addition mechanism, maintaining the relative stereochemistry of the original cis double bond.
At elevated temperatures (200-300°C), cis-5-octenoic acid undergoes thermal decomposition through multiple pathways . The primary degradation routes include decarboxylation, chain scission at the double bond, and cyclization reactions. The products include various aldehydes, ketones, and shorter-chain carboxylic acids, with the distribution depending on temperature, atmosphere, and reaction time.
Under ambient conditions, cis-5-octenoic acid exhibits moderate oxidative stability. Exposure to air and light leads to autoxidation processes that generate aldehydes, ketones, and shorter carboxylic acids . The rate of oxidation is influenced by temperature, oxygen concentration, light exposure, and the presence of catalytic metals.
| Reaction Type | Primary Products | Reaction Conditions | Selectivity |
|---|---|---|---|
| Ozonolysis | Propanoic acid + Pentanal | O₃/CH₂Cl₂, -78°C | High (>95%) |
| Hydrogenation | Octanoic acid (caprylic acid) | H₂/Pd-C, RT, 1 atm | Complete |
| Epoxidation | 5,6-Epoxyoctanoic acid | mCPBA/CH₂Cl₂ | Moderate (70-80%) |
| Hydroxylation | 5,6-Dihydroxyoctanoic acid | OsO₄/NMO | High (>90%) |
| Thermal degradation | Various degradation products | 200-300°C | Variable |
| Oxidation (air) | Aldehydes, ketones, shorter acids | Air/light, RT | Low |
The reactivity patterns of cis-5-octenoic acid are influenced by several factors including the electron density at the double bond, steric accessibility, and the stabilization of intermediate species. The cis configuration provides greater reactivity compared to trans isomers due to higher ground-state energy and reduced steric hindrance in transition states [12].